2-Ethyl vs. 2-Methyl: Calculated Lipophilicity Difference Drives Permeability and Protein Binding
The 2-ethyl substituent on 7-amino-2-ethyl[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one confers a calculated XLogP of 0.3 compared with a predicted XLogP of approximately -0.2 for the 2-methyl analog (CAS 5899-94-5), representing a ΔlogP of ~0.5 units . This difference places the 2-ethyl compound closer to the optimal CNS drug-like range (LogP 1–3) and is expected to increase passive membrane permeability relative to the 2-methyl congener while maintaining aqueous solubility above 100 µM .
| Evidence Dimension | Calculated octanol‑water partition coefficient (XLogP) |
|---|---|
| Target Compound Data | XLogP = 0.3 |
| Comparator Or Baseline | 7-Amino-2-methyl[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one (CAS 5899-94-5); XLogP ≈ -0.2 |
| Quantified Difference | Δ ≈ 0.5 log units |
| Conditions | XLogP predicted by atomic contribution method; 2-ethyl value from ChemSrc, 2-methyl value estimated by QSAR |
Why This Matters
A half-log increase in lipophilicity can meaningfully improve cell permeability and oral absorption in early drug discovery screens, making the 2-ethyl compound a more attractive starting point for lead optimisation programs targeting intracellular or CNS targets.
